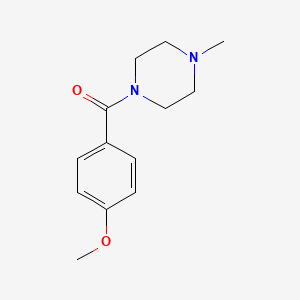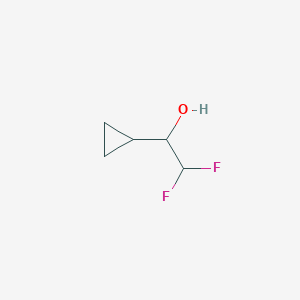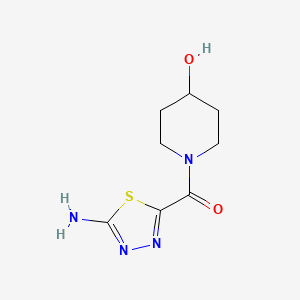
3-amino-1-(3-methylbutyl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-1-(3-methylbutyl)cyclohexan-1-ol (AMBCH) is an organic compound with a cyclohexane ring structure containing a nitrogen atom and a methylbutyl group. It is a common component of many pharmaceuticals, cosmetics, and industrial products. AMBCH has many important biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer activities. Its mechanism of action is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways.
科学研究应用
3-amino-1-(3-methylbutyl)cyclohexan-1-ol has been studied extensively in scientific research. It has been used to study the mechanisms of drug action, as well as the biochemical and physiological effects of drugs on cells and organisms. It has also been used in the development of new drugs, as well as in the study of cell signaling pathways. Furthermore, 3-amino-1-(3-methylbutyl)cyclohexan-1-ol has been used in the study of the metabolism of drugs and other compounds, as well as in the study of their pharmacokinetics.
作用机制
The exact mechanism of action of 3-amino-1-(3-methylbutyl)cyclohexan-1-ol is not yet fully understood. However, it is believed to involve the inhibition of certain enzymes, as well as the modulation of certain signaling pathways. For example, 3-amino-1-(3-methylbutyl)cyclohexan-1-ol has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are important mediators of inflammation. In addition, 3-amino-1-(3-methylbutyl)cyclohexan-1-ol has been found to modulate the activity of certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
3-amino-1-(3-methylbutyl)cyclohexan-1-ol has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are important mediators of inflammation. In addition, 3-amino-1-(3-methylbutyl)cyclohexan-1-ol has been found to modulate the activity of certain signaling pathways, such as the MAPK and PI3K pathways, which are involved in cell proliferation and survival. Furthermore, 3-amino-1-(3-methylbutyl)cyclohexan-1-ol has been found to have anti-oxidative and anti-cancer activities.
实验室实验的优点和局限性
One of the main advantages of 3-amino-1-(3-methylbutyl)cyclohexan-1-ol for lab experiments is its relatively low cost and ease of synthesis. In addition, 3-amino-1-(3-methylbutyl)cyclohexan-1-ol is relatively stable and can be stored for long periods of time. However, there are some limitations to using 3-amino-1-(3-methylbutyl)cyclohexan-1-ol in lab experiments. For example, it is not very soluble in water, which can limit its use in certain types of experiments. Furthermore, its mechanism of action is not yet fully understood, which can make it difficult to predict its effects on cells and organisms.
未来方向
Given the potential of 3-amino-1-(3-methylbutyl)cyclohexan-1-ol, there are many potential future directions for its research. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to develop new drugs and therapeutic agents based on 3-amino-1-(3-methylbutyl)cyclohexan-1-ol. Furthermore, further research could be conducted to investigate its potential applications in the development of new cosmetics and industrial products. Finally, further research could be conducted to investigate its potential applications in the treatment of various diseases and conditions.
合成方法
3-amino-1-(3-methylbutyl)cyclohexan-1-ol can be synthesized using several different methods. One common method involves the reaction of 3-amino-1-cyclohexanol with 3-methylbutyl bromide in the presence of a strong base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of around 80°C. The reaction produces 3-amino-1-(3-methylbutyl)cyclohexan-1-ol and 3-methylbutyl bromide as the major by-products.
属性
IUPAC Name |
3-amino-1-(3-methylbutyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-9(2)5-7-11(13)6-3-4-10(12)8-11/h9-10,13H,3-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAQWSXGGPTOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(CCCC(C1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-methylbutyl)cyclohexan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

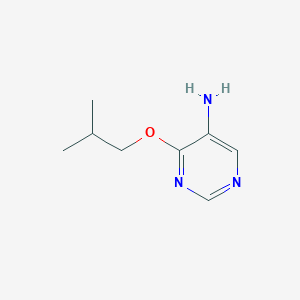
![propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate](/img/structure/B6617227.png)
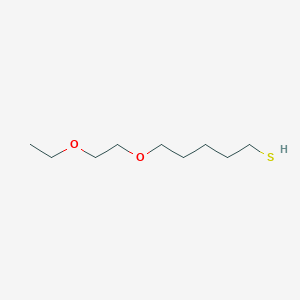
![5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B6617243.png)
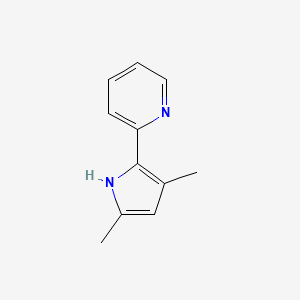
![3-[(5-amino-2-chlorophenoxy)methyl]phenol](/img/structure/B6617253.png)

![5-{bicyclo[3.1.0]hexan-3-yl}-3-(chloromethyl)-1,2,4-oxadiazole, Mixture of diastereomers](/img/structure/B6617271.png)



